D-Arabinose, 2,3,4,5-tetraacetate
Description
D-Arabinose, 2,3,4,5-tetraacetate is a fully acetylated derivative of the pentose sugar D-arabinose. This compound is synthesized via acetylation of D-arabinose using acetic anhydride and sodium acetate, resulting in a crystalline product with a melting point of 96–97°C and a specific optical rotation of [α]₂²D –43.8° (c 1.00, chloroform) . The tetraacetate structure enhances its stability and solubility in organic solvents, making it valuable in synthetic chemistry for protecting hydroxyl groups during multi-step reactions. Its molecular formula is C₁₃H₁₈O₉, with a molecular weight of 318.28 g/mol .
Properties
IUPAC Name |
(2,3,4-triacetyloxy-5-oxopentyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h5,11-13H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPMNZKYVVSXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952860 | |
| Record name | 2,3,4,5-Tetra-O-acetylpentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30571-56-3, 3891-58-5 | |
| Record name | NSC170164 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Arabinose,3,4,5-tetraacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5-Tetra-O-acetylpentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Arabinose, 2,3,4,5-tetraacetate typically involves the acetylation of D-arabinose. One common method is to react D-arabinose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Arabinose, 2,3,4,5-tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it back to D-arabinose.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as hydrochloric acid or sodium hydroxide can be used for deacetylation.
Major Products Formed:
Oxidation: D-Arabinonic acid.
Reduction: D-Arabinose.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: D-Arabinose, 2,3,4,5-tetraacetate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and is used in the preparation of nucleosides and other biologically active compounds .
Biology: In biological research, this compound is used to study carbohydrate metabolism and the role of acetylated sugars in cellular processes. It is also used in the synthesis of glycosylated proteins and other biomolecules .
Medicine: Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various polymers and materials .
Mechanism of Action
The mechanism of action of D-Arabinose, 2,3,4,5-tetraacetate involves its interaction with specific molecular targets and pathways. The acetyl groups on the molecule can influence its binding affinity to enzymes and receptors. For example, in biological systems, the compound can be hydrolyzed to release D-arabinose, which then participates in metabolic pathways such as glycolysis and the pentose phosphate pathway . The acetylation also affects the compound’s solubility and stability, making it useful in various biochemical assays .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2,3,5-Tetra-O-acetyl-α-D-arabinofuranose (CAS 43225-70-3)
- Structure: This compound is the furanose form of D-arabinose tetraacetate, with acetyl groups at positions 1,2,3,3. The furanose ring introduces distinct conformational constraints compared to the pyranose form.
- Properties : It has a molecular formula of C₁₂H₁₈O₈ and a molecular weight of 290.27 g/mol. Its XLogP3 value is 0.6, indicating moderate lipophilicity .
- Applications: Used in glycosylation reactions and as a precursor for nucleoside analogs due to its reactive anomeric center .
Arabinose, Hydrate, 1,1-Diacetate 2,3,4,5-Tetrabenzoate, L- (8CI) (CAS 17013-96-6)
- Structure: Features a combination of acetate and benzoate groups (1,1-diacetate and 2,3,4,5-tetrabenzoate) on an L-arabinose backbone.
- Properties : Molecular formula C₃₇H₃₂O₁₂ (MW 668.64 g/mol), with high hydrophobicity (XLogP3 = 6.6) due to bulky benzoate substituents .
- Reactivity : Benzoate groups require harsher conditions (e.g., strong bases) for deprotection compared to acetates, limiting its use in delicate synthetic pathways .
D-Arabinononitrile, 2,3,4,5-Tetraacetate (CAS 34360-54-8)
- Structure : A nitrile derivative with acetyl groups at all hydroxyl positions.
- Properties : Molecular formula C₁₃H₁₆N₂O₈ (MW 328.28 g/mol). The nitrile group introduces electrophilicity, enabling participation in Strecker or Ugi reactions .
- Applications: Serves as a precursor for amino sugar synthesis via nitrile reduction .
2-Deoxy-α-D-arabino-Hexopyranose 1,3,4,6-Tetraacetate (CAS 16750-06-4)
- Structure: A 2-deoxy hexopyranose derivative with acetyl groups at positions 1,3,4,5.
- Properties : Molecular formula C₁₄H₂₀O₉ (MW 332.30 g/mol). The absence of a 2-hydroxyl group reduces hydrogen-bonding capacity, enhancing membrane permeability .
- Biological Relevance : Used in prodrug design to improve bioavailability of nucleoside analogs .
Comparative Analysis
Structural and Functional Differences
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
